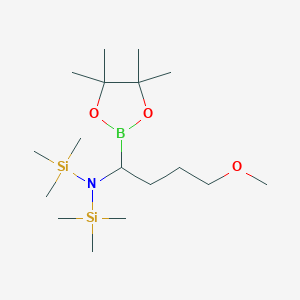
N-(4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a complex organic compound that features both boron and silicon atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves multiple steps. One common approach is to start with the appropriate boronic acid or ester and react it with a silicon-containing reagent under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or esters, while reduction can produce silanes or silanols.
Applications De Recherche Scientifique
N-(4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron and carbon-silicon bonds.
Biology: The compound can be employed in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which N-(4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron and silicon atoms play crucial roles in these interactions, facilitating the formation of stable complexes and enhancing the compound’s reactivity. Pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
N-(4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is unique due to the presence of both boron and silicon atoms, which confer distinct reactivity and stability. This dual functionality makes it particularly valuable in applications requiring precise control over chemical properties and reactivity.
Propriétés
Numéro CAS |
667917-14-8 |
|---|---|
Formule moléculaire |
C17H40BNO3Si2 |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-bis(trimethylsilyl)butan-1-amine |
InChI |
InChI=1S/C17H40BNO3Si2/c1-16(2)17(3,4)22-18(21-16)15(13-12-14-20-5)19(23(6,7)8)24(9,10)11/h15H,12-14H2,1-11H3 |
Clé InChI |
HWDJFKWOGAYDBX-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C(CCCOC)N([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine](/img/structure/B12960126.png)


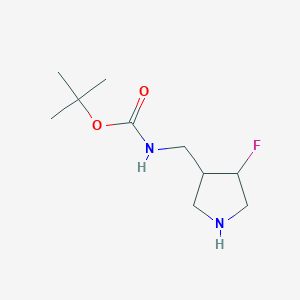
![2-[(1-benzylpiperidin-4-yl)(113C)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride](/img/structure/B12960157.png)



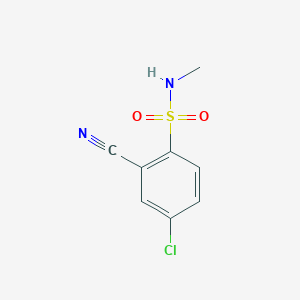


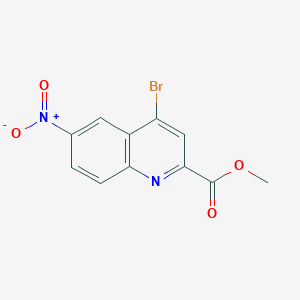
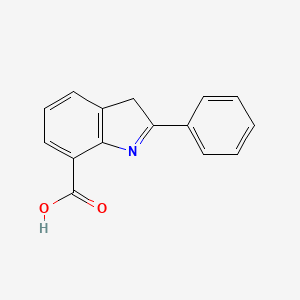
![5-Vinylfuro[2,3-b]pyridine](/img/structure/B12960203.png)
